![molecular formula C27H20F3N3OS B303535 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide](/img/structure/B303535.png)
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyridine-based compounds, which have shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors that are involved in disease progression. This compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including kinases, proteases, and G-protein-coupled receptors.
Biochemical and Physiological Effects:
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate various signaling pathways that are involved in disease progression, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide in lab experiments is its potent inhibitory activity against various enzymes and receptors, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another potential direction is to explore its use as a tool compound for studying specific enzymes or receptors that are involved in disease progression. Additionally, further research could be conducted to improve the solubility and bioavailability of this compound, which could enhance its potential as a drug candidate.
Synthesemethoden
The synthesis of 2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide involves the reaction of 3-cyano-6-phenyl-4-(trifluoromethyl)pyridine-2-thiol with 2-naphthylbutyric acid chloride in the presence of a base. The reaction proceeds via the formation of an intermediate, which is subsequently converted to the final product.
Wissenschaftliche Forschungsanwendungen
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
Produktname |
2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)butanamide |
|---|---|
Molekularformel |
C27H20F3N3OS |
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
2-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C27H20F3N3OS/c1-2-24(25(34)32-20-13-12-17-8-6-7-11-19(17)14-20)35-26-21(16-31)22(27(28,29)30)15-23(33-26)18-9-4-3-5-10-18/h3-15,24H,2H2,1H3,(H,32,34) |
InChI-Schlüssel |
ATEADUCYMUCBPU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Kanonische SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



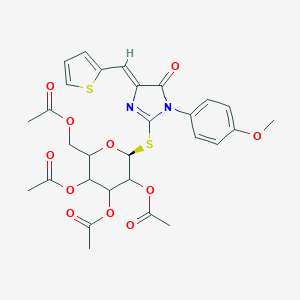
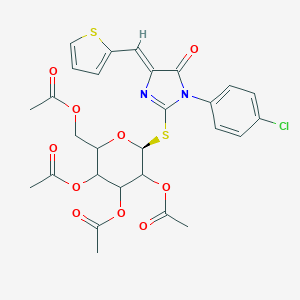
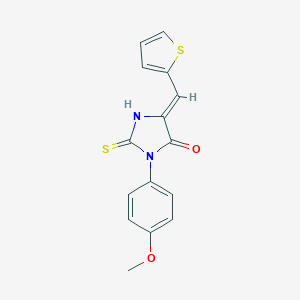

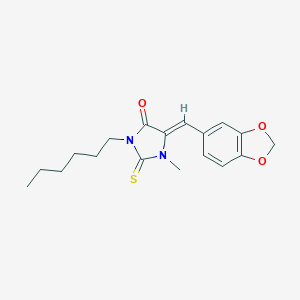
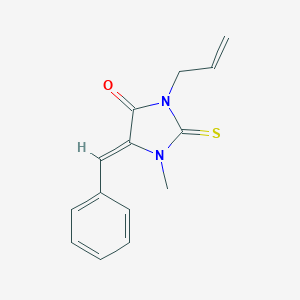
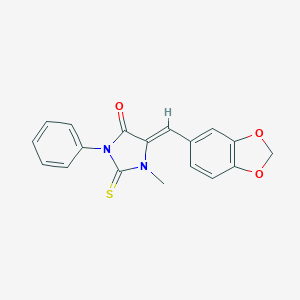


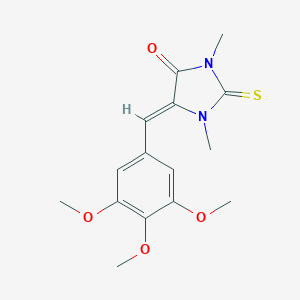



![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)